molecular formula C5H6BrNO2S2 B13259045 4-Bromo-5-methylthiophene-2-sulfonamide

4-Bromo-5-methylthiophene-2-sulfonamide

Cat. No.: B13259045
M. Wt: 256.1 g/mol
InChI Key: YVMJYWJPMBUXGS-UHFFFAOYSA-N
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Description

4-Bromo-5-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methylthiophene-2-sulfonamide typically involves the bromination of 5-methylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted thiophene derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4-Bromo-5-methylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methylthiophene-2-sulfonamide
  • 4-Methylthiophene-2-sulfonamide
  • 5-Methylthiophene-2-sulfonamide

Uniqueness

4-Bromo-5-methylthiophene-2-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6BrNO2S2

Molecular Weight

256.1 g/mol

IUPAC Name

4-bromo-5-methylthiophene-2-sulfonamide

InChI

InChI=1S/C5H6BrNO2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9)

InChI Key

YVMJYWJPMBUXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N)Br

Origin of Product

United States

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